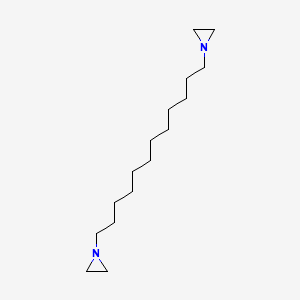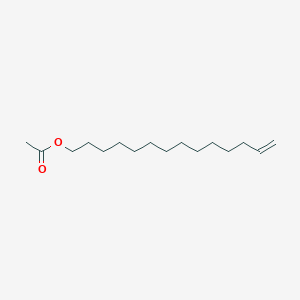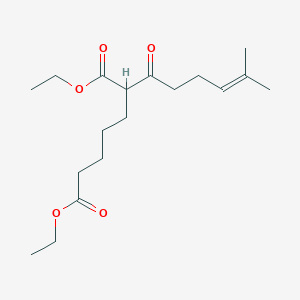
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is an organic compound with the molecular formula C18H30O5 It is a diester derivative of heptanedioic acid, featuring a 5-methylhex-4-enoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves the Dieckmann condensation. This reaction is an intramolecular Claisen condensation where diethyl heptanedioate reacts with a base, such as sodium ethoxide, to form a cyclic β-ketoester. The reaction typically requires an alcohol solvent and an acid workup to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Dieckmann condensation reactions, optimized for yield and purity. The process would include precise control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bonds, releasing the active carboxylic acid derivatives. These derivatives can then participate in further biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl heptanedioate: A simpler diester without the 5-methylhex-4-enoyl substituent.
Dimethyl heptanedioate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl adipate: Another diester with a shorter carbon chain.
Uniqueness
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
53377-62-1 |
|---|---|
Molecular Formula |
C18H30O5 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
diethyl 2-(5-methylhex-4-enoyl)heptanedioate |
InChI |
InChI=1S/C18H30O5/c1-5-22-17(20)13-8-7-11-15(18(21)23-6-2)16(19)12-9-10-14(3)4/h10,15H,5-9,11-13H2,1-4H3 |
InChI Key |
JQYQUHFTBAAPLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)CCC=C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


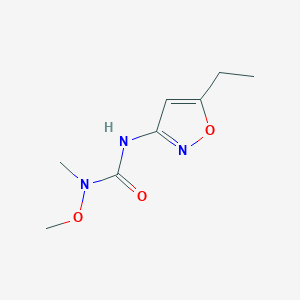
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
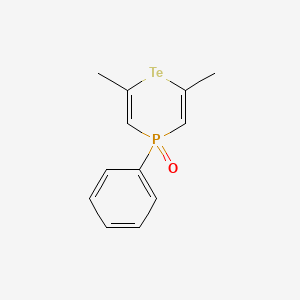
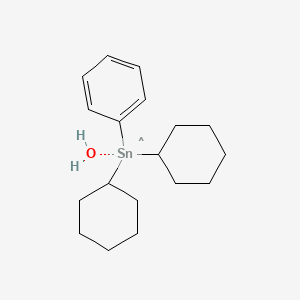
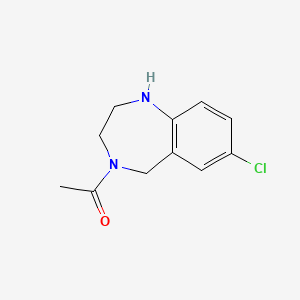

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)
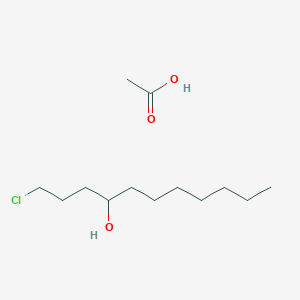
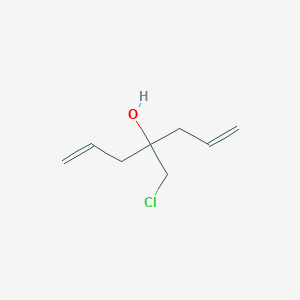
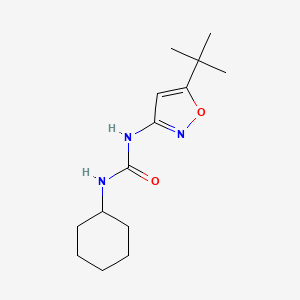
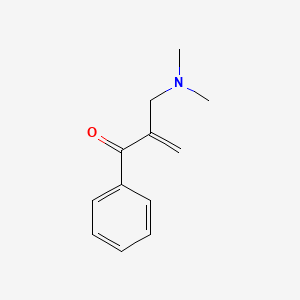
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
